REACTION_SMILES
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[CH3:41][OH:42].[CH3:45][CH2:46][N:47]([CH2:48][CH3:49])[CH2:50][CH3:51].[F:1][c:2]1[c:3]([NH:25][C:26](=[O:27])[C:28]2([C:31](=[O:32])[O:33][CH2:34][c:35]3[cH:36][cH:37][cH:38][cH:39][cH:40]3)[CH2:29][CH2:30]2)[cH:4][c:5]([F:24])[c:6]([O:8][c:9]2[cH:10][c:11]([NH:15][C:16](=[O:17])[N:18]3[CH2:19][CH:20]([OH:23])[CH2:21][CH2:22]3)[n:12][cH:13][cH:14]2)[cH:7]1.[H:43][H:44].[O:52]1[CH2:53][CH2:54][CH2:55][CH2:56]1>>[CH3:45][CH2:46][N:47]([CH2:48][CH3:49])[CH2:50][CH3:51].[F:1][c:2]1[c:3]([NH:25][C:26](=[O:27])[C:28]2([C:31](=[O:32])[OH:33])[CH2:29][CH2:30]2)[cH:4][c:5]([F:24])[c:6]([O:8][c:9]2[cH:10][c:11]([NH:15][C:16](=[O:17])[N:18]3[CH2:19][CH:20]([OH:23])[CH2:21][CH2:22]3)[n:12][cH:13][cH:14]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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O=C(Nc1cc(Oc2cc(F)c(NC(=O)C3(C(=O)OCc4ccccc4)CC3)cc2F)ccn1)N1CCC(O)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1cc(Oc2cc(F)c(NC(=O)C3(C(=O)OCc4ccccc4)CC3)cc2F)ccn1)N1CCC(O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCN(CC)CC
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Name
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Type
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product
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Smiles
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O=C(Nc1cc(Oc2cc(F)c(NC(=O)C3(C(=O)O)CC3)cc2F)ccn1)N1CCC(O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |